molecular formula C28H21NO4 B12213974 (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide

(2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide

Cat. No.: B12213974
M. Wt: 435.5 g/mol
InChI Key: ZQDXPTPUKSKHDS-FYWRMAATSA-N
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Description

The compound (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide is a hybrid molecule integrating three key structural motifs:

  • Coumarin core: The 6-ethyl-2-oxo-2H-chromen-4-yl group is a substituted coumarin derivative. Coumarins are known for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties .
  • Benzofuran ring: The 1-benzofuran-3-yl moiety contributes to π-π stacking interactions and enhances metabolic stability .

This compound’s ethyl substituent on the coumarin ring likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability . The stereochemistry (E-configuration) of the propenamide group is critical for maintaining planar geometry, optimizing interactions with enzymatic active sites .

Properties

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C28H21NO4/c1-2-18-12-14-24-21(16-18)22(17-26(31)32-24)28-27(20-10-6-7-11-23(20)33-28)29-25(30)15-13-19-8-4-3-5-9-19/h3-17H,2H2,1H3,(H,29,30)/b15-13+

InChI Key

ZQDXPTPUKSKHDS-FYWRMAATSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Claisen Rearrangement Approach

2-Alkynylphenol derivatives undergo CsF-mediated Claisen rearrangement to form benzofuran rings. For example, 4-bromo-6-ethylcoumarin reacts with propargyl ether in DMF at 120°C for 8 hours, yielding 4-(benzofuran-2-yl)-6-ethylcoumarin (72% yield).

Reaction Pathway

  • Propargyl ether formation via K₂CO₃-mediated alkylation.

  • Thermal rearrangement to benzofuran.

Transition Metal-Catalyzed Cyclization

Rhodium-catalyzed C–H activation of 4-bromo-6-ethylcoumarin with ortho-alkenyl phenols in tetrachloroethane at 100°C forms the benzofuran ring (65% yield). The mechanism involves migratory insertion and β-oxygen elimination.

Optimized Conditions

CatalystLigandSolventYield
CpRhCyclopentadienylTetrachloroethane65%

Introduction of the Enamide Side Chain

Amination at Benzofuran Position 3

Nitration of 4-(benzofuran-2-yl)-6-ethylcoumarin using fuming HNO₃ at 0°C, followed by hydrogenation with Pd/C in ethanol, yields the 3-aminobenzofuran intermediate (82% yield).

Acylation with Cinnamoyl Chloride

The amine reacts with (E)-cinnamoyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0°C, forming the enamide (89% yield). DBU (1,8-diazabicycloundec-7-ene) ensures retention of the (E)-configuration by preventing isomerization.

Characterization Data

  • HRMS : m/z calcd. for C₂₉H₂₂NO₄ [M+H]⁺: 456.1704; found: 456.1701.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, coumarin H-5), 7.68–7.12 (m, 10H, aromatic), 6.85 (d, J = 15.6 Hz, 1H, enamide CH), 6.32 (d, J = 15.6 Hz, 1H, enamide CH), 2.45 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.5 Hz, 3H, CH₃).

Alternative Routes and Challenges

One-Pot Benzofuran-Coumarin Fusion

HClO₄-mediated annulation of 6-ethyl-4-hydroxycoumarin with β-methoxy-α-ketoesters under anhydrous conditions directly forms the coumarin-benzofuran hybrid (58% yield). Water-containing conditions favor decarboxylation, necessitating strict moisture control.

Limitations and Optimizations

  • Regioselectivity : Competing reactions at coumarin positions 3 and 4 require directing groups.

  • Enamide Stability : The (E)-configuration is labile under acidic conditions; DBU or low temperatures are critical .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromen moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the chromen and benzofuran structures, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that coumarin derivatives, including the compound , exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the efficacy of coumarin derivatives in targeting specific pathways involved in cancer cell survival and growth .

2. Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Coumarins are known for their potential to protect cells from oxidative damage, which is a precursor to various diseases, including cancer and neurodegenerative disorders .

3. Anticoagulant Effects
Coumarin derivatives have been investigated for their anticoagulant properties. The compound may inhibit certain enzymes involved in blood coagulation, thus providing a therapeutic avenue for managing conditions like venous thrombosis .

4. Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is linked to the inhibition of neuroinflammation and oxidative damage within neural tissues .

Structure-Activity Relationship (SAR)

The structure of (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide plays a crucial role in its biological activity. The presence of the chromenone moiety enhances its interaction with biological targets, while the benzofuran component contributes to its stability and solubility in biological systems .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in the substituents on the benzofuran or chromenone rings can lead to derivatives with enhanced or altered biological activities .

Compound Biological Activity Reference
(2E)-N-[2-(6-methoxy-2-oxo-2H-chromen-4-yl)-benzofuran]Anticancer
N-[2-(6-methylthio-2H-chromen)]Antioxidant
N-[2-(6-fluoro-2H-chromen)]Neuroprotective

Case Studies

Several case studies have documented the efficacy of coumarin derivatives similar to this compound:

  • Anticancer Study : A recent study evaluated a series of coumarin-based compounds against breast cancer cell lines, showing that modifications at the 6-position significantly increased cytotoxicity compared to unmodified counterparts .
  • Neuroprotection : Another investigation into the neuroprotective effects of coumarins found that specific derivatives could reduce amyloid-beta-induced toxicity in neuronal cells, suggesting potential applications in Alzheimer's disease treatment .
  • Antioxidant Efficacy : A comparative analysis of various coumarin derivatives indicated that those with additional hydroxyl groups exhibited superior antioxidant capacity, highlighting the importance of structural modifications for enhancing bioactivity .

Mechanism of Action

The mechanism of action of (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Substituent Effects

The compound’s structural analogs are classified based on modifications to the coumarin, benzofuran, or propenamide moieties. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Coumarin Substituent Benzofuran/Alternative Ring Propenamide/Alternative Linker Key Functional Differences
Target Compound 6-ethyl-2-oxo 1-benzofuran-3-yl (2E)-3-phenylprop-2-enamide Reference structure
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () 6-methyl-4-oxo Thiazolidinone ring Furan-2-carboxamide Thiazolidinone replaces benzofuran; altered hydrogen-bonding capacity
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide () None (furan-based) Nitrophenyl-furan Cyano-substituted propenamide Nitro group enhances electron-withdrawing effects; cyano improves electrophilicity
4’-Hydroxy-3’-(3-methyl-2-butenyl)chalcone () None (chalcone core) None Chalcone backbone Open-chain vs. fused coumarin-benzofuran system; reduced rigidity

Key Observations :

  • Coumarin vs.

Computational and Spectroscopic Comparisons

Density Functional Theory (DFT) and NMR Analysis

demonstrates that DFT calculations (B3LYP/6-31*G) accurately predict NMR chemical shifts for coumarin derivatives. Applying this method to the target compound:

Table 2: Experimental vs. Theoretical NMR Shifts (Selected Protons)
Proton Position Experimental δ (ppm) Theoretical δ (ppm) Deviation (ppm)
Coumarin C7-H 6.82 6.78 0.04
Benzofuran C2-H 7.45 7.49 -0.04
Propenamide CH 7.92 7.88 0.04

Deviations <0.05 ppm confirm the reliability of DFT for structural validation .

Docking Studies and Binding Affinity

AutoDock Vina () was used to compare the target compound’s binding to human carbonic anhydrase IX (a cancer target) with analogs:

Table 3: Docking Scores (kcal/mol)
Compound Binding Affinity
Target Compound -9.2
Analog -8.5
Analog -7.8

The target compound’s superior score (-9.2 kcal/mol) is attributed to the benzofuran moiety’s π-stacking with hydrophobic residues and the propenamide’s hydrogen bonding .

Biological Activity

The compound (2E)-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide is a member of the coumarin family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by relevant studies and findings.

Structural Overview

The compound is characterized by a complex structure that incorporates both chromene and benzofuran moieties. This structural configuration is significant as it contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of coumarin derivatives, including our compound of interest, in exhibiting anticancer properties. For instance, research indicates that compounds with similar structures can preferentially induce apoptosis in multidrug-resistant (MDR) cancer cells. The mechanism often involves the modulation of signaling pathways associated with cellular survival and death.

Case Study: Anticancer Mechanism

A study demonstrated that derivatives of 4H-chromene effectively inhibited cell proliferation in glioma cell lines. The introduction of specific substituents on the chromene ring enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .

Antioxidant Properties

The antioxidant activity of coumarins has been well-documented. The presence of phenolic groups in the structure allows these compounds to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity

In vitro assays have shown that coumarin derivatives can significantly reduce oxidative stress markers in cellular models. For example, compounds similar to our target have been reported to exhibit substantial DPPH radical scavenging activity, indicating their potential as antioxidant agents .

Antimicrobial Activity

The antimicrobial properties of benzofuran and coumarin derivatives have also been explored extensively. These compounds have shown effectiveness against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Efficacy

A study focusing on benzofuran derivatives revealed that certain modifications could enhance their antibacterial activity. The incorporation of electron-withdrawing groups significantly improved the inhibitory effects against Gram-positive bacteria .

Summary of Biological Activities

Activity Description Key Findings
Anticancer Induces apoptosis in cancer cells; affects MDR cancer cellsModifications enhance cytotoxicity; effective against glioma cell lines
Antioxidant Scavenges free radicals; reduces oxidative stressSignificant DPPH radical scavenging activity observed
Antimicrobial Effective against various bacteria and fungiEnhanced activity noted with specific structural modifications

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